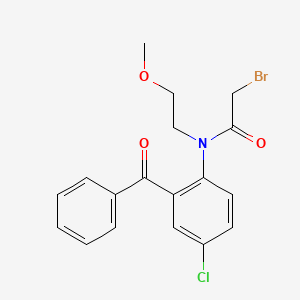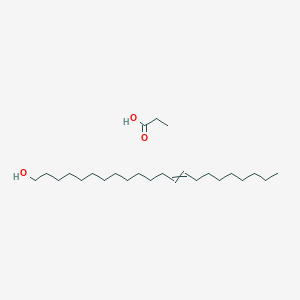
4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline-4-thione with butan-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in ethanol at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in butan-2-one can be reduced to form alcohols.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The sulfanylidene group can form covalent bonds with thiol groups in proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-thione: Shares the quinoline and sulfanylidene groups but lacks the butan-2-one moiety.
4-Hydroxy-2-quinolone: Contains a similar quinoline structure but with a hydroxy group instead of sulfanylidene.
Butan-2-one: Simple ketone structure without the quinoline moiety.
Uniqueness
4-(2-Methyl-4-sulfanylidene-1,4-dihydroquinolin-3-yl)butan-2-one is unique due to its combination of a quinoline moiety with a butan-2-one group, providing a distinct set of chemical and biological properties
Properties
CAS No. |
61640-17-3 |
|---|---|
Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
4-(2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
InChI |
InChI=1S/C14H15NOS/c1-9(16)7-8-11-10(2)15-13-6-4-3-5-12(13)14(11)17/h3-6H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
IPTAXGPDKDJPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)C2=CC=CC=C2N1)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[1,2-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B14569178.png)



![6,7,8,9-Tetrahydrocyclopenta[b][1,7]naphthyridin-5-one](/img/structure/B14569199.png)
![2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate](/img/structure/B14569203.png)

![2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14569218.png)

![Methyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B14569226.png)
![5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one](/img/structure/B14569233.png)


